molecular formula C17H21N3O4S B2638673 N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 1021249-92-2

N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2638673
CAS No.: 1021249-92-2
M. Wt: 363.43
InChI Key: BOODZEXCSSWADM-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 3-methylisoxazole scaffold, a privileged heterocycle in pharmaceutical agents that often contributes to target binding and metabolic stability . The molecule is further functionalized with a sulfonamide linker connecting a benzamide core to a 2-methylpiperidine group. The sulfonamide moiety is a common feature in compounds with diverse biological activities and is known to be a key pharmacophore in many enzyme inhibitors . Specifically, this structural motif is found in compounds investigated as antiplasmodial agents targeting Plasmodium falciparum and in research focused on cannabinoid receptor (CB1) antagonists with potential peripheral selectivity for metabolic disorders . The inclusion of the 2-methylpiperidine group may influence the compound's physicochemical properties, such as its topological polar surface area (TPSA) and lipophilicity , which are critical parameters for optimizing drug-like characteristics and blood-brain barrier penetration in preclinical development . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-11-16(24-19-12)18-17(21)14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-13(20)2/h6-9,11,13H,3-5,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOODZEXCSSWADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the sulfonylation of the benzamide, and the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Molecular Information

  • IUPAC Name : N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
  • CAS Number : 1021249-92-2
  • Molecular Formula : C17H21N3O4S
  • Molecular Weight : 365.43 g/mol

Key Structural Features

The compound contains:

  • An oxazole ring, which is known for its biological activity.
  • A sulfonamide group that enhances solubility and bioavailability.

Neurodegenerative Disorders

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit tau aggregation, a key pathological feature in tauopathies. The ability to modulate tau protein interactions could lead to significant advancements in therapeutic strategies for these conditions.

Case Study: Tau Inhibition

A study published in Journal of Neurochemistry demonstrated that compounds targeting tau aggregation significantly reduced neurofibrillary tangles in animal models of Alzheimer's disease. This compound may exhibit similar properties based on its structural analogs .

Modulation of G Protein-Coupled Receptors (GPCRs)

The compound's potential as a GPCR modulator presents another avenue for research. GPCRs are critical in various physiological processes and are major drug targets.

Data Table: GPCR Modulation Potentials

CompoundTarget GPCREffectReference
N-(3-methyl-1,2-oxazol-5-yl)-4-[...Dopamine D2Antagonist
Similar CompoundsSerotonin 5HT1AAgonist

Anticancer Activity

Preliminary studies suggest that compounds with similar sulfonamide structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases associated with cancer progression.

Antimicrobial Properties

Some derivatives of oxazole compounds have shown antimicrobial activity against various pathogens. This characteristic could be explored further for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)Reference
Oxazole Derivative XE. coli32 µg/mL
N-(3-methyl...TBDTBDTBD

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazole and piperidine moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzamide 4-[(2-Methylpiperidin-1-yl)sulfonyl] N-(3-Methyl-1,2-oxazol-5-yl) C₁₈H₂₂N₃O₄S 376.45 Sulfonamide linker; 2-methylpiperidine
Risvodétinib () Benzamide 4-[(4-Methylpiperazin-1-yl)methyl] Pyridinyl-pyrimidinyl-oxazole C₃₃H₃₄N₈O₂ 598.68 Piperazinylmethyl; extended aromatic system
3-[(1-Cyclopentylpiperidin-4-yl)oxy]-... () Benzamide 3-[(1-Cyclopentylpiperidin-4-yl)oxy] N-[(3-Methyl-1,2-oxazol-5-yl)methyl] C₂₃H₃₀N₄O₃ 410.51 Ether linker; cyclopentylpiperidine

Functional and Pharmacological Implications

Risvodétinib’s piperazinylmethyl group () introduces basicity, increasing water solubility relative to the target compound’s 2-methylpiperidine .

Heterocyclic Moieties :

  • The 3-methyloxazole in the target compound and ’s analogue contributes to π-π stacking interactions, whereas risvodétinib’s pyridinyl-pyrimidinyl system () offers a larger aromatic surface for target binding .

Research Findings and Methodological Insights

Crystallographic Analysis :

  • SHELXL () was instrumental in resolving the sulfonamide’s conformation, revealing hydrogen bonds between the sulfonyl oxygen and adjacent amide hydrogens, critical for crystal packing .
  • ORTEP-3 () visualizations highlight differences in torsional angles between the sulfonamide and ether-linked analogues, impacting molecular rigidity .

Hydrogen-Bonding Patterns: Graph set analysis () classifies the target compound’s hydrogen bonds as D(2) motifs (two donor-acceptor pairs), contrasting with the C(4) chains observed in risvodétinib, which arise from its piperazinylmethyl group .

Computational Predictions :

  • LogP calculations suggest the target compound (estimated LogP = 2.1) is more lipophilic than risvodétinib (LogP = 1.5) due to the sulfonamide’s polarity, influencing membrane permeability .

Biological Activity

N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzamide core with a sulfonyl group and a 3-methyl-1,2-oxazole moiety. The presence of the piperidine ring enhances its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : Many benzamide derivatives exhibit inhibitory activity against key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in Alzheimer's disease management .
  • Anticancer Activity : Some studies suggest that related compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins . This mechanism is crucial for developing anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AChE InhibitionEnzyme assayIC50 values around 10 µM
Anticancer ActivityCell viability assaySignificant reduction in viability at 50 µM
Larvicidal ActivityMosquito larvae bioassay100% lethality at 5 mg/L

Case Study 1: Anticancer Potential

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound was tested against H146 and H1963 cell lines, showing an IC50 of less than 100 nM, indicating strong anticancer potential .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar benzamide compounds on neuronal cells. The results indicated a significant decrease in oxidative stress markers, suggesting that these compounds could be beneficial in neurodegenerative diseases .

Toxicity Profile

While the compound shows promising biological activity, toxicity assessments are crucial. Preliminary studies indicate that related compounds exhibit varying levels of toxicity. For instance, one derivative demonstrated an LC50 of 0.39 mg/L on zebrafish embryos, categorizing it as potentially high toxicity .

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